molecular formula C20H20ClN3O3S B14098969 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidin-6-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidin-6-yl)methanone

Cat. No.: B14098969
M. Wt: 417.9 g/mol
InChI Key: YULNUTYYQNNCTA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a thienopyrimidine moiety.

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Substitution Reactions: The chlorophenyl and hydroxyl groups are introduced via substitution reactions.

    Formation of the Thienopyrimidine Moiety: This involves the construction of the thienopyrimidine ring system through cyclization and subsequent functionalization.

    Coupling Reactions: The final step involves coupling the piperidine and thienopyrimidine moieties under specific reaction conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone include other piperidine derivatives and thienopyrimidine compounds These compounds may share similar structural features but differ in their specific functional groups and overall activity

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

6-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2,5-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20ClN3O3S/c1-11-15-17(25)22-12(2)23-18(15)28-16(11)19(26)24-9-7-20(27,8-10-24)13-3-5-14(21)6-4-13/h3-6,27H,7-10H2,1-2H3,(H,22,23,25)

InChI Key

YULNUTYYQNNCTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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